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molecular formula C9H7FS B8506623 3-Fluoro-7-methylbenzo[b]thiophene

3-Fluoro-7-methylbenzo[b]thiophene

Cat. No. B8506623
M. Wt: 166.22 g/mol
InChI Key: ZCBLINSKKWUYCA-UHFFFAOYSA-N
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Patent
US04737516

Procedure details

50 ml of a 1.6M solution of butyllithium in abs. ether are added dropwise at -78° to a solution of 18.1 g of 3-bromo-7-methylbenzo[b]thiophene in abs. ether. After 20 Minutes 9 g of perchlorylfluoride are introduced under inert gas and with stirring whereby the reaction temperature is maintained below -60°. The resulting mixture is stirred for 30 minutes at -78° and then slowly warmed to 0°, mixed with water and the organic phase separated, washed, dried and concentrated under vacuum. The residue is chromatographed over silica gel (eluant: hexane) to obtain the title compound as an oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
perchlorylfluoride
Quantity
9 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCOCC.Br[C:12]1[C:13]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:14]=2[S:15][CH:16]=1.Cl([F:26])(=O)(=O)=O>O>[F:26][C:12]1[C:13]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:14]=2[S:15][CH:16]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
18.1 g
Type
reactant
Smiles
BrC=1C2=C(SC1)C(=CC=C2)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
perchlorylfluoride
Quantity
9 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring whereby the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained below -60°
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred for 30 minutes at -78°
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to 0°
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed over silica gel (eluant: hexane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C2=C(SC1)C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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